molecular formula C12H10ClNS B14622495 7-chloro-3-ethenyl-4-methyl-1H-quinoline-2-thione CAS No. 59280-89-6

7-chloro-3-ethenyl-4-methyl-1H-quinoline-2-thione

Cat. No.: B14622495
CAS No.: 59280-89-6
M. Wt: 235.73 g/mol
InChI Key: JDRUBUBYCAYIEX-UHFFFAOYSA-N
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Description

7-chloro-3-ethenyl-4-methyl-1H-quinoline-2-thione is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-ethenyl-4-methyl-1H-quinoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-4-methylquinoline with ethenyl thiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification steps are critical in ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-ethenyl-4-methyl-1H-quinoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

7-chloro-3-ethenyl-4-methyl-1H-quinoline-2-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-chloro-3-ethenyl-4-methyl-1H-quinoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The thione group can also interact with metal ions, affecting metalloprotein functions.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-methylquinoline: Lacks the ethenyl and thione groups.

    3-ethenyl-4-methylquinoline: Lacks the chlorine and thione groups.

    4-methyl-1H-quinoline-2-thione: Lacks the chlorine and ethenyl groups.

Uniqueness

7-chloro-3-ethenyl-4-methyl-1H-quinoline-2-thione is unique due to the presence of both the ethenyl and thione groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

CAS No.

59280-89-6

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

IUPAC Name

7-chloro-3-ethenyl-4-methyl-1H-quinoline-2-thione

InChI

InChI=1S/C12H10ClNS/c1-3-9-7(2)10-5-4-8(13)6-11(10)14-12(9)15/h3-6H,1H2,2H3,(H,14,15)

InChI Key

JDRUBUBYCAYIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)NC2=C1C=CC(=C2)Cl)C=C

Origin of Product

United States

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